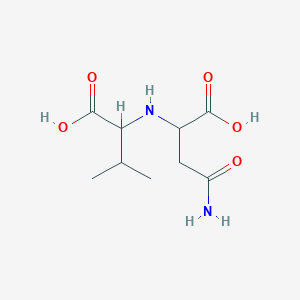
N~2~-(1-Carboxy-2-methylpropyl)asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(1-Carboxy-2-methylpropyl)asparagine is a compound with the chemical formula C9H16N2O5 It is a derivative of asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-Carboxy-2-methylpropyl)asparagine typically involves the reaction of asparagine with 1-carboxy-2-methylpropyl chloride under basic conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of N2-(1-Carboxy-2-methylpropyl)asparagine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(1-Carboxy-2-methylpropyl)asparagine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the carboxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted asparagine compounds.
Wissenschaftliche Forschungsanwendungen
N~2~-(1-Carboxy-2-methylpropyl)asparagine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein biosynthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N2-(1-Carboxy-2-methylpropyl)asparagine involves its interaction with specific molecular targets and pathways. It is known to participate in the amidation reaction catalyzed by asparagine synthetase, which attaches ammonia to aspartic acid. This reaction is crucial for the metabolism of toxic ammonia in the body. Additionally, the compound can act as a structural component in various proteins, influencing their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Asparagine: The parent amino acid from which N2-(1-Carboxy-2-methylpropyl)asparagine is derived.
Glutamine: Another amino acid with similar metabolic functions.
Aspartic Acid: A precursor in the biosynthesis of asparagine.
Uniqueness
N~2~-(1-Carboxy-2-methylpropyl)asparagine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
832733-01-4 |
|---|---|
Molekularformel |
C9H16N2O5 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
2-[(3-amino-1-carboxy-3-oxopropyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H16N2O5/c1-4(2)7(9(15)16)11-5(8(13)14)3-6(10)12/h4-5,7,11H,3H2,1-2H3,(H2,10,12)(H,13,14)(H,15,16) |
InChI-Schlüssel |
BHJFJBOXRFQYMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(CC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


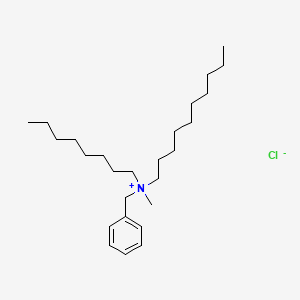
![2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B14199587.png)
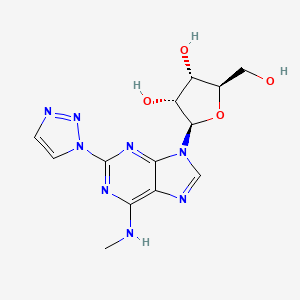

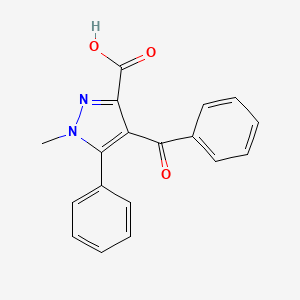
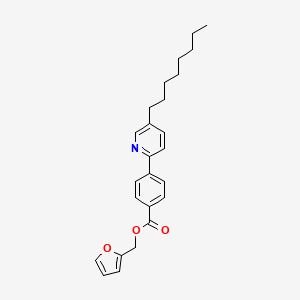
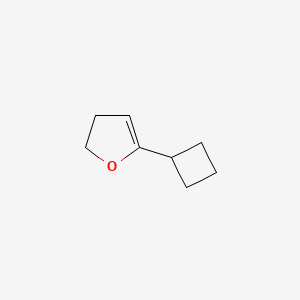
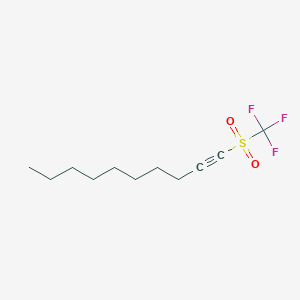

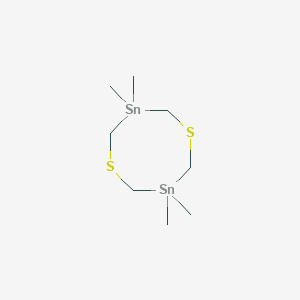
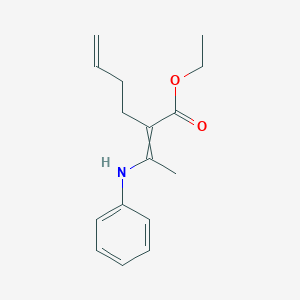
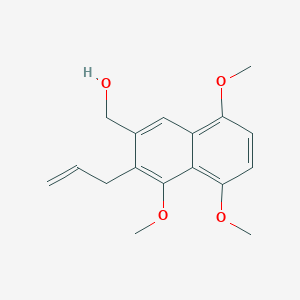

propanedinitrile](/img/structure/B14199672.png)
